molecular formula C19H18N4O2 B2510638 5-cyclopropyl-N-(2-(2-phenylpyrimidin-5-yl)ethyl)isoxazole-3-carboxamide CAS No. 2034597-66-3

5-cyclopropyl-N-(2-(2-phenylpyrimidin-5-yl)ethyl)isoxazole-3-carboxamide

Cat. No.: B2510638
CAS No.: 2034597-66-3
M. Wt: 334.379
InChI Key: CZZVTMGTIYGVSL-UHFFFAOYSA-N
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Description

5-cyclopropyl-N-(2-(2-phenylpyrimidin-5-yl)ethyl)isoxazole-3-carboxamide is a complex organic compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. This particular compound is of interest due to its potential biological activities and therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-cyclopropyl-N-(2-(2-phenylpyrimidin-5-yl)ethyl)isoxazole-3-carboxamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the isoxazole ring: This can be achieved through a (3 + 2) cycloaddition reaction between an alkyne and a nitrile oxide. The nitrile oxide can be generated in situ from a hydroxylamine and a carbonyl compound.

    Introduction of the cyclopropyl group: This step involves the cyclopropanation of an appropriate precursor using a cyclopropyl halide in the presence of a base.

    Attachment of the phenylpyrimidinyl group: This can be done through a nucleophilic substitution reaction where the isoxazole derivative reacts with a phenylpyrimidinyl halide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

5-cyclopropyl-N-(2-(2-phenylpyrimidin-5-yl)ethyl)isoxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and bases like sodium hydride or potassium carbonate.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile or electrophile used.

Scientific Research Applications

5-cyclopropyl-N-(2-(2-phenylpyrimidin-5-yl)ethyl)isoxazole-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Used in the development of new materials and as a precursor for the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-cyclopropyl-N-(2-(2-phenylpyrimidin-5-yl)ethyl)isoxazole-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, it may inhibit the activity of cyclooxygenase enzymes, leading to anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    Isoxazole derivatives: Compounds like 3,5-dimethylisoxazole and 4-phenylisoxazole share the isoxazole core structure.

    Phenylpyrimidinyl derivatives: Compounds such as 2-phenylpyrimidine and 4-phenylpyrimidine have similar structural motifs.

Uniqueness

5-cyclopropyl-N-(2-(2-phenylpyrimidin-5-yl)ethyl)isoxazole-3-carboxamide is unique due to the combination of the cyclopropyl, phenylpyrimidinyl, and isoxazole moieties in a single molecule. This unique structure may confer distinct biological activities and therapeutic potential compared to other similar compounds.

Properties

IUPAC Name

5-cyclopropyl-N-[2-(2-phenylpyrimidin-5-yl)ethyl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O2/c24-19(16-10-17(25-23-16)14-6-7-14)20-9-8-13-11-21-18(22-12-13)15-4-2-1-3-5-15/h1-5,10-12,14H,6-9H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZZVTMGTIYGVSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NO2)C(=O)NCCC3=CN=C(N=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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